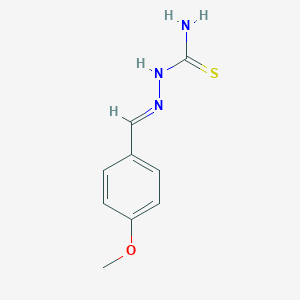

4-Methoxybenzaldehyde thiosemicarbazone

Description

Structure

3D Structure

Properties

IUPAC Name |

[(E)-(4-methoxyphenyl)methylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3OS/c1-13-8-4-2-7(3-5-8)6-11-12-9(10)14/h2-6H,1H3,(H3,10,12,14)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNWURMRBJWUFJ-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660488 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4334-74-1 | |

| Record name | Anisaldehyde, thiosemicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004334741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisaldehyde thiosemicarbazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 4 Methoxybenzaldehyde Thiosemicarbazone and Its Derivatives

Condensation Reactions for Core Ligand Synthesis

The foundational method for synthesizing 4-methoxybenzaldehyde (B44291) thiosemicarbazone and its derivatives is the condensation reaction between a thiosemicarbazide (B42300) and a suitable aldehyde or ketone. researchgate.net This reaction involves the nucleophilic attack of the primary amine group of the thiosemicarbazide on the carbonyl carbon of the aldehyde, followed by dehydration to form a hydrazone, also known as a Schiff base. nih.govresearchgate.net

Specifically, for the parent compound, 4-methoxybenzaldehyde is reacted with thiosemicarbazide. nih.gov The general reaction is versatile and can be adapted to produce a vast library of thiosemicarbazone derivatives by varying the two starting components. nih.gov

The efficiency and yield of the condensation reaction are influenced by several key parameters, including solvent, catalyst, temperature, and reaction duration. Optimization of these conditions is crucial for achieving high yields and purity.

Commonly employed solvents include alcohols like methanol (B129727) and ethanol (B145695), which effectively dissolve the reactants. nih.govmdpi.comjuniv.edu The reaction can proceed at room temperature over an extended period, such as 24 hours, or be accelerated by heating under reflux. nih.govmdpi.com Catalysts are often used to facilitate the dehydration step; these are typically acidic and can range from weak acids like glacial acetic acid to strong acids like hydrochloric acid used in catalytic amounts. nih.govmdpi.comjuniv.edu The choice of parameters can significantly impact reaction time, with refluxing in the presence of a catalyst often reducing the duration to a few hours. nih.govjuniv.edu For instance, one reported synthesis of 4-methoxybenzaldehyde thiosemicarbazone involved stirring the reactants in methanol for 24 hours at room temperature, resulting in a 37% yield. nih.gov

| Solvent | Catalyst | Temperature | Duration | Reference |

|---|---|---|---|---|

| Methanol | None specified | Room Temperature | 24 h | nih.gov |

| Methanol | Acetic Acid (1-2 drops) | Reflux | 24 h | mdpi.com |

| Ethanol | Conc. Hydrochloric Acid (trace) | Reflux | 8 h | juniv.edu |

| 1-Butanol | Glacial Acetic Acid (1 drop) | Reflux | 2-3 h | nih.gov |

| Ethanol | None specified | Reflux | ~4.5 h | mdpi.com |

A primary strategy for creating derivatives of this compound is to utilize substituted thiosemicarbazides in the condensation reaction. By modifying the N4-position of the thiosemicarbazide, a wide array of functional groups can be introduced into the final molecule. This modular approach allows for systematic alterations of the compound's steric and electronic properties.

Examples of this strategy include the reaction of 4-methoxybenzaldehyde with:

4-Methylthiosemicarbazide: This introduces a small alkyl group at the N4-position. mdpi.comresearchgate.net

4-Phenylthiosemicarbazide: This appends an aromatic ring, significantly altering the molecule's lipophilicity and potential for π-stacking interactions. nih.gov

N-(4-hippuric acid)thiosemicarbazide: This incorporates a hippuric acid moiety, adding a carboxylic acid group and an amide linkage, which can influence solubility and biological interactions. nih.gov

N-(4-methoxybenzyl) thiosemicarbazide: This introduces a larger, flexible benzyl (B1604629) group. mdpi.com

This derivatization at the thiosemicarbazide backbone is a powerful tool for tuning the properties of the resulting thiosemicarbazone.

Advanced Synthetic Approaches to Thiosemicarbazone Analogues

Beyond the direct synthesis of 4-methoxybenzaldehyde derivatives, broader synthetic strategies focus on creating a wide range of thiosemicarbazone analogues by exploring a greater diversity of precursors and incorporating green chemistry principles.

To generate a wide variety of analogues, the thiosemicarbazide or its N4-substituted derivatives can be reacted with a vast array of carbonyl compounds. This modifies the part of the molecule derived from the aldehyde or ketone, leading to significant structural diversity. nih.govnih.gov This approach has been used to synthesize extensive libraries of compounds for pharmacological screening. tandfonline.com

| Precursor Type | Specific Example(s) | Reference |

|---|---|---|

| Heterocyclic Aldehydes | Furan-2-carbaldehyde, 4-imidazolecarboxaldehyde | researchgate.netnih.gov |

| Substituted Benzaldehydes | 2-Fluoro-4-hydroxybenzaldehyde, 3,4-bis(alkyloxy)benzaldehydes | mdpi.comjuniv.edu |

| Ketones | Camphor, 2-acetylpyrrole, 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one | mdpi.comnih.govmdpi.com |

| Diketones | Acenaphthenequinone, Pyrene-4,5-dione | acs.org |

| Specialized Ketones | Di-2-pyridyl ketone, 4-formylantipyrine | nih.govmdpi.commdpi.com |

For the development of thiosemicarbazones with specific functions, targeted structural modifications are essential. These modifications can be introduced either by preparing more complex precursors before the condensation step or by altering the final thiosemicarbazone product.

One sophisticated approach involves a multi-step synthesis where the aldehyde precursor is first modified. For example, an ester linkage containing a long alkyloxy chain can be added to a hydroxybenzaldehyde before its condensation with thiosemicarbazide. nih.gov This strategy allows for the introduction of functionalities that might not be compatible with the condensation reaction itself.

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of thiosemicarbazones. These methods aim to reduce waste, eliminate the use of hazardous solvents, and improve energy efficiency compared to conventional reflux heating.

Key green synthetic techniques include:

Solvent-Free Synthesis: Reactions can be performed by ball-milling the solid reactants (thiosemicarbazide and an aldehyde/ketone) at room temperature. nih.govmdpi.com This method often results in quantitative yields and produces a product that requires minimal purification, completely avoiding the use of organic solvents. nih.govmdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. acs.orgsemanticscholar.org This rapid and efficient heating often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. acs.org

Alternative Solvents and Catalysts: Efforts have been made to replace traditional organic solvents with more environmentally benign alternatives, such as water. researchgate.net The use of natural, non-toxic catalysts like lemon juice has also been explored. researchgate.net

These eco-friendly approaches offer significant advantages, making the synthesis of thiosemicarbazone analogues more efficient and sustainable. researchgate.netresearchgate.net

Elucidation of Molecular and Supramolecular Architecture of 4 Methoxybenzaldehyde Thiosemicarbazone

Spectroscopic Investigations for Structural Confirmation

Spectroscopic methods are invaluable tools for confirming the structure of 4-methoxybenzaldehyde (B44291) thiosemicarbazone, offering insights into its electronic and conformational properties in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the solution-state structure of 4-methoxybenzaldehyde thiosemicarbazone. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom, allowing for conformational and tautomeric analysis.

Thiosemicarbazones can exist in two primary tautomeric forms: the thione and the thiol forms. researchgate.net However, in solution, the thione form is generally the most stable and predominantly observed. scirp.org For this compound, the molecule typically adopts an E configuration about the imine (C=N) bond. mdpi.com

The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the imine proton, and the amine protons of the thiosemicarbazone moiety. The chemical shifts provide evidence for the electronic environment of the protons.

| Proton Assignment | ¹H Chemical Shift (δ, ppm) |

| Aromatic protons | 7.0-8.0 |

| Imine proton (CH=N) | ~8.5 |

| Methoxy protons (OCH₃) | ~3.8 |

| Amine protons (NH, NH₂) | 8.0-11.5 |

The ¹³C NMR spectrum complements the ¹H NMR data, providing information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons, the imine carbon, the thione carbon, and the methoxy carbon are characteristic.

| Carbon Assignment | ¹³C Chemical Shift (δ, ppm) |

| Thione carbon (C=S) | ~178 |

| Imine carbon (CH=N) | ~142 |

| Aromatic carbons | 114-162 |

| Methoxy carbon (OCH₃) | ~55 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

The IR spectrum of this compound exhibits several characteristic absorption bands. The presence of a strong band corresponding to the C=S stretching vibration and the absence of a band for the S-H stretch confirms the thione tautomeric form in the solid state. japsonline.com

Key vibrational modes and their corresponding wavenumbers are summarized below:

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H stretching | 3100-3400 |

| C-H aromatic stretching | 3000-3100 |

| C=N stretching (imine) | 1590-1610 |

| Aromatic C=C stretching | 1400-1600 |

| C=S stretching (thione) | 800-850 |

| C-O-C stretching (ether) | 1020-1250 |

The band for the azomethine (C=N) group is a crucial indicator of the formation of the thiosemicarbazone. japsonline.comnih.gov The precise positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions occurring within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. These transitions are associated with the aromatic ring and the thiosemicarbazone moiety, which contain π systems and non-bonding electrons on the nitrogen and sulfur atoms.

| Electronic Transition | Approximate Wavelength (λmax, nm) |

| π → π | 250-350 |

| n → π | 350-450 |

The π → π* transitions, typically of higher energy (shorter wavelength), are attributed to the conjugated system of the benzene (B151609) ring and the C=N and C=S double bonds. The lower energy (longer wavelength) n → π* transitions are associated with the non-bonding electrons on the sulfur and nitrogen atoms. The exact positions and intensities of these bands can be influenced by the solvent polarity.

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to elucidate its fragmentation pathways upon ionization. The molecular formula of this compound is C₉H₁₁N₃OS, with a calculated molecular weight of approximately 209.27 g/mol . nih.gov

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for thiosemicarbazones involve cleavages at the N-N bond, loss of the thiourea (B124793) moiety, and fragmentation of the aromatic ring. scirp.orgscirp.org

A plausible fragmentation pathway for this compound is outlined below:

| m/z Value | Possible Fragment Ion |

| 209 | [M]⁺ |

| 134 | [M - NH₂CS]⁺ |

| 106 | [C₇H₆O]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 77 | [C₆H₅]⁺ |

The observation of these fragment ions helps to confirm the connectivity of the molecule.

X-ray Crystallographic Studies of the Free Ligand

Solid-State Conformation and Geometric Parameters

In the solid state, 4-hydroxy-3-methoxybenzaldehyde thiosemicarbazone adopts a nearly planar conformation. nih.gov The molecule exhibits a trans conformation around the C8-N1, N1-N2, and N2-C9 bonds. nih.gov It is highly probable that this compound would adopt a similar planar trans conformation to maximize π-system conjugation and minimize steric hindrance.

The crystal packing of the related structure is stabilized by intermolecular hydrogen bonds, forming a two-dimensional network. nih.gov Specifically, N-H···S hydrogen bonds are observed, which are characteristic of thiosemicarbazones in the solid state. nih.govresearchgate.net

Selected geometric parameters from the crystal structure of 4-hydroxy-3-methoxybenzaldehyde thiosemicarbazone, which are expected to be similar for this compound, are presented below:

| Bond | Bond Length (Å) |

| C1-C2 | 1.390(2) |

| C1-C6 | 1.401(2) |

| C1-C8 | 1.4608(19) |

| O2-C7 | 1.428(2) |

| Angle | Bond Angle (º) |

| C2-C1-C6 | 119.5(1) |

| C2-C1-C8 | 123.5(1) |

| C6-C1-C8 | 117.0(1) |

These data indicate typical bond lengths and angles for sp² hybridized carbons in an aromatic system and connecting to the thiosemicarbazone moiety. The planarity of the molecule is evidenced by the small dihedral angle between the aromatic ring and the thiosemicarbazone fragment. nih.gov

Intermolecular Hydrogen Bonding Networks and Supramolecular Assembly

The supramolecular assembly of thiosemicarbazone derivatives is significantly influenced by a variety of hydrogen bonding interactions. In related structures, such as isomers and substituted analogues of this compound, the thiosemicarbazone moiety (–NH–C(=S)–NH2) provides multiple donors (N-H) and acceptors (S) for hydrogen bonds.

For instance, in the crystal structure of 2-Hydroxy-4-methoxybenzaldehyde (B30951) thiosemicarbazone, molecules are linked through intermolecular N—H⋯O and N—H⋯S hydrogen bonds, which results in the formation of a complex three-dimensional network. iucr.orgnih.gov Similarly, studies on 4-Methylbenzaldehyde thiosemicarbazone reveal that the crystal packing is primarily established by intermolecular N—H⋯S hydrogen bonds. nih.gov In the case of 4-hydroxy-3-methoxybenzaldehyde thiosemicarbazone, molecules form centrosymmetric pairs through N—H⋯S and O—H⋯O hydrogen interactions, creating a two-dimensional H-bonded polymer. nih.gov

These interactions often lead to the formation of recognized supramolecular synthons, which are structural units built from intermolecular interactions. A common motif observed is the R₂(8) ring, which forms when two molecules create a dimer through a pair of N—H⋯S hydrogen bonds. nih.govresearchgate.net In more complex scenarios involving solvent molecules, as seen with 4-hydroxy-3-methoxybenzaldehyde 4-methylthiosemicarbazone methanol (B129727) monosolvate, the solvent molecule can participate in the hydrogen-bonding network, linking thiosemicarbazone molecules through interactions like O—H⋯O and bifurcated O—H⋯(O,O) bonds to generate an extensive three-dimensional structure. researchgate.net

While the precise hydrogen bonding network for this compound is not detailed in the available literature, the consistent presence of N—H⋯S and other hydrogen bonds in closely related compounds strongly suggests that its supramolecular assembly is also governed by a robust network of such interactions, leading to a highly organized crystalline lattice.

π-π Stacking Interactions

In the crystal structure of 4-hydroxy-3-methoxybenzaldehyde thiosemicarbazone, for example, the molecules are arranged in layers that stack along the crystallographic a-axis. This stacking is facilitated by π–π interactions, with the shortest distance between carbon atoms of adjacent rings being 3.380 Å. nih.gov The extent of these interactions is influenced by the planarity of the molecule. The dihedral angle between the aromatic ring and the thiourea group provides insight into this planarity; smaller angles suggest a more planar conformation, which can facilitate more effective π-π stacking. nih.govnih.gov

The energy of these π-π stacking interactions can be substantial, comparable to that of a strong hydrogen bond, and they play a critical role in the stabilization of molecular conformations and crystal packing. nih.gov The presence of the methoxy group on the benzaldehyde (B42025) ring can influence the electronic nature of the aromatic system and, consequently, the nature and strength of the π-π stacking interactions. nih.gov While specific data on the π-π stacking in this compound is not available, the inherent aromaticity of the compound makes it a prime candidate for exhibiting these interactions as a key element of its supramolecular architecture.

Coordination Chemistry and Metal Complexation of 4 Methoxybenzaldehyde Thiosemicarbazone

Synthesis of Metal Complexes with Transition and Main Group Elements

4-Methoxybenzaldehyde (B44291) thiosemicarbazone has demonstrated a remarkable ability to form stable complexes with a variety of transition and main group metals. The synthesis of these metal complexes is typically achieved through the reaction of the thiosemicarbazone ligand with a corresponding metal salt in a suitable solvent.

The condensation reaction of 4-methoxybenzaldehyde with thiosemicarbazide (B42300) yields the 4-methoxybenzaldehyde thiosemicarbazone ligand. researchgate.net This ligand can then be reacted with various metal salts, such as those of copper(II), cobalt(II), and nickel(II), to form the respective metal complexes. jocpr.com For instance, new tetrahedral copper(I) and zinc(II) complexes have been synthesized using this ligand in conjunction with triphenylphosphine (B44618) as a co-ligand. researchgate.net The synthesis often involves refluxing the ligand and the metal salt in a solvent like ethanol (B145695) or methanol (B129727). jocpr.comnih.gov

Ruthenium(II) arene complexes have also been synthesized using thiosemicarbazone ligands, including those derived from 4-methoxybenzaldehyde. mdpi.com The reaction of [Ru2Cl2(μ-Cl)2(η6-p-cymene)2] with thiosemicarbazones derived from N-(4-methoxybenzyl) thiosemicarbazide results in the formation of cationic complexes. nih.gov Similarly, mixed ligand ruthenium(III) complexes have been prepared with benzaldehyde (B42025) 4-methyl-3-thiosemicarbazones and triphenylphosphine or triphenylarsine (B46628) as co-ligands. researchgate.net

The general synthetic procedure involves dissolving the thiosemicarbazone ligand and the metal salt in an appropriate solvent and then refluxing the mixture for a specific duration. jocpr.com The resulting solid complex is then filtered, washed, and dried. jocpr.com The choice of solvent and reaction conditions can influence the nature of the final product. mdpi.com

Mononuclear and Dinuclear Complex Formation

This compound and its derivatives can form both mononuclear and dinuclear metal complexes. The formation of either type depends on the reaction conditions and the nature of the metal ion and other ligands present.

Mononuclear complexes are frequently formed where a single metal center is coordinated to one or more thiosemicarbazone ligands. For example, the reaction of [Ru2Cl2(μ-Cl)2(η6-p-cymene)2] with certain thiosemicarbazones yields cationic mononuclear complexes of the formula [RuCl(η6-p-cymene)(HL)]+. nih.gov In these complexes, the thiosemicarbazone ligand coordinates to the ruthenium center. mdpi.com Similarly, mononuclear Co(III) complexes have been synthesized with 2-hydroxy-3-methoxybenzaldehyde (B140153) thiosemicarbazone, where the Co(III) ion is coordinated by two monodeprotonated ligands in a distorted octahedral geometry. nih.gov

Dinuclear complexes, containing two metal centers, can also be formed. The isolation of single crystals of the thiosemicarbazonate complex [Ru2(μ-L2)2(η6-p-cymene)2]2+ suggests the potential for dinuclear complex formation, often facilitated by the labilization of a coordinated chloride in the precursor complex. mdpi.comnih.gov The formation of dinuclear ruthenium arene complexes with thiosemicarbazone ligands has been reported, highlighting the versatility of these ligands in constructing more complex molecular architectures. mdpi.com

Influence of Metal Ion and Oxidation State on Coordination Products

The specific metal ion and its oxidation state play a crucial role in determining the geometry and stoichiometry of the resulting coordination products with this compound. The coordination chemistry of thiosemicarbazones can vary significantly upon changing the metal and its oxidation state. researchgate.net

Different metal ions lead to complexes with distinct geometries. For instance, Zn(II)-thiosemicarbazone complexes often exhibit a tetrahedral geometry, while Co(II) and Ni(II) complexes with the same ligand can adopt an octahedral geometry. researchgate.netnih.gov The coordination environment around a Co(II) center in a complex with an N,N-bidentate Schiff base ligand has been described as distorted tetrahedral. nih.gov In contrast, a Co(III) complex with 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone ligands displays a moderately distorted octahedral S2N2O2 geometry. nih.gov

The oxidation state of the metal also dictates the coordination. For example, the coordination of gallium(III) to certain thiosemicarbazones has been shown to result in complexes with the general formula [M(L)2]+, where HL is the thiosemicarbazone. nih.gov The difference in metal ions can also lead to variations in the binding of the ligands and other contact points within the crystal structure. nih.gov

Mixed-Ligand Complexation Strategies

Mixed-ligand complexation is a widely used strategy to fine-tune the properties of metal complexes containing this compound. This approach involves the incorporation of one or more additional ligands, often referred to as co-ligands, into the coordination sphere of the metal ion alongside the primary thiosemicarbazone ligand.

A variety of co-ligands have been successfully employed. For instance, triphenylphosphine (PPh3) has been used as a co-ligand in the synthesis of new tetrahedral copper(I) and zinc(II) complexes of this compound. researchgate.net Similarly, mixed ligand ruthenium(III) complexes have been prepared using triphenylphosphine or triphenylarsine as co-ligands. researchgate.net Other hetero ligands like 1,10-phenanthroline (B135089) and pyridine (B92270) have also been explored in the synthesis of mixed ligand complexes of thiosemicarbazones. researchgate.net

The synthesis of mixed-ligand complexes of palladium(II) has been achieved by reacting 4-substituted benzaldehyde thiosemicarbazones with N,O-donor ancillary ligands like 1-nitroso-2-naphthol (B91326) or quinolin-8-ol. rsc.org In these complexes, the thiosemicarbazone acts as a monoanionic bidentate N,S-donor. rsc.org Microwave-assisted synthesis has also been utilized to create mixed-ligand ruthenium(II) complexes containing diimine and bidentate thiosemicarbazone ligands. nih.gov

Ligational Behavior and Chelation Modes

The coordination of this compound to metal ions is characterized by its versatile ligational behavior and ability to form stable chelate rings. This versatility is a key feature of thiosemicarbazones in general and allows for the formation of a wide array of metal complexes with diverse structures and properties.

Bidentate and Tridentate Coordination through Sulfur and Nitrogen Donor Atoms

This compound and its derivatives primarily coordinate to metal ions in a bidentate or tridentate fashion through their sulfur and nitrogen donor atoms. mdpi.com

Bidentate Coordination: In the most common coordination mode, the thiosemicarbazone acts as a bidentate ligand, binding to the metal center through the sulfur atom of the thione group and the nitrogen atom of the imine group (azomethine nitrogen). jocpr.comrsc.org This forms a stable five-membered chelate ring. researchgate.netmdpi.com This bidentate N,S-coordination is observed in a wide range of complexes, including those with palladium(II) and ruthenium(II). mdpi.comrsc.org The coordination can occur with the ligand in its neutral form or after deprotonation of the N-H group adjacent to the sulfur atom. researchgate.net

Tridentate Coordination: When the aldehyde or ketone precursor contains an additional donor group, such as a hydroxyl group in a suitable position, the thiosemicarbazone can act as a tridentate ligand. For example, 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone coordinates to a Co(III) ion as a monodeprotonated ONS tridentate ligand, utilizing the phenoxo oxygen, imine nitrogen, and thione sulfur atoms for chelation. nih.gov This results in a distorted octahedral geometry around the metal ion. nih.gov

The flexibility in coordination mode, switching between bidentate and tridentate, allows for the formation of complexes with different geometries and coordination numbers, such as tetrahedral, square planar, and octahedral. researchgate.netnih.gov

Role of the Thiosemicarbazone Moiety in Metal Binding Selectivity

The thiosemicarbazone moiety (–C(=S)NHNHC=N–) is central to the metal binding selectivity of this compound. This functional group provides a combination of hard (nitrogen) and soft (sulfur) donor atoms, which allows for effective coordination with a wide range of metal ions. jocpr.com

The presence of both sulfur and nitrogen donor atoms enables the ligand to form stable chelate rings with metal ions, a key factor in the stability of the resulting complexes. mdpi.com The ability of the thiosemicarbazone to exist in thione and thiol tautomeric forms further enhances its coordination versatility. mdpi.com

The electronic properties of the thiosemicarbazone can be modified by substituents on the benzaldehyde ring. The methoxy (B1213986) group (–OCH3) at the para position of the benzene (B151609) ring in this compound can influence the electron density on the donor atoms, thereby affecting the strength and nature of the metal-ligand bond. This, in turn, can impact the selectivity of the ligand for different metal ions. mdpi.com

Computational Chemistry and Theoretical Modeling of 4 Methoxybenzaldehyde Thiosemicarbazone Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by modeling the electronic density. orientjchem.org Methods like the B3LYP hybrid functional have become frequently used for recognizing the electronic structure of molecules, including thiosemicarbazone derivatives. nih.gov

Geometric Optimization: The first step in theoretical analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where DFT calculations are used to find the minimum energy conformation. Studies on similar thiosemicarbazone structures, such as 3-methoxybenzaldehyde (B106831) thiosemicarbazone, reveal that the molecule is not perfectly planar; the benzaldehyde (B42025) ring and the thiosemicarbazone fragment are typically twisted with respect to each other. nih.gov For instance, a dihedral angle of 14.1° was observed between these two fragments in the 3-methoxy isomer. nih.gov This optimized geometry is the basis for all subsequent electronic property calculations.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability. malayajournal.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy gap (ΔE) between the HOMO and LUMO is a key parameter; a smaller gap suggests higher chemical reactivity and a greater probability of intramolecular charge transfer (ICT). acs.org In thiosemicarbazone derivatives, the HOMO is often localized on the thiosemicarbazone moiety, while the LUMO is distributed over the aromatic ring and the C=N bond. This distribution facilitates charge transfer within the molecule, which is critical for its electronic properties. acs.org

Molecular Electrostatic Potential (MEP) Analysis: The MEP map is a visual representation of the charge distribution on the molecule's surface, identifying sites for electrophilic and nucleophilic attack. orientjchem.orgbhu.ac.in In an MEP map, regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. orientjchem.orgbhu.ac.in For 4-methoxybenzaldehyde (B44291) thiosemicarbazone, the most negative potential is expected around the sulfur atom of the C=S group and the nitrogen atoms, making them the primary sites for interacting with electrophiles or forming hydrogen bonds. orientjchem.org The most positive regions are typically found around the amine (N-H) protons, indicating their acidic nature. orientjchem.org

Table 1: Key Electronic Properties from DFT Calculations

| Property | Description | Significance for 4-Methoxybenzaldehyde Thiosemicarbazone |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity and easier electronic excitation. acs.org |

| NBO Stabilization Energy E(2) | Energy of donor-acceptor interactions. | Quantifies intramolecular charge transfer and delocalization, contributing to stability. acs.org |

| MEP Negative Region | Electron-rich areas (e.g., around S and N atoms). | Indicates likely sites for electrophilic attack and hydrogen bond acceptance. orientjchem.org |

| MEP Positive Region | Electron-poor areas (e.g., around N-H protons). | Indicates likely sites for nucleophilic attack and hydrogen bond donation. orientjchem.org |

Thiosemicarbazones can exist as different isomers, including conformational and tautomeric forms. Conformational isomers arise from rotation around single bonds, leading to different spatial arrangements. For instance, the molecule can adopt E or Z configurations with respect to the C=N double bond and syn or anti conformations relative to the C-N single bonds. nih.gov

Furthermore, thiosemicarbazones can exhibit thione-thiol tautomerism, where a proton migrates from a nitrogen atom to the sulfur atom, converting the C=S (thione) group into a C-S-H (thiol) group. DFT calculations are instrumental in evaluating the energetic landscape of these isomers by calculating the total energy of each optimized structure. In most cases, computational studies on similar compounds have shown that the thione form is significantly more stable than the thiol form in the ground state. Likewise, the E configuration about the azomethine (C=N) bond is generally found to be the most stable conformation.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. acs.org These parameters are calculated using the principles of conceptual DFT.

Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2. It describes the tendency of electrons to escape from the system.

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. It measures the resistance to charge transfer. Molecules with a large energy gap are considered "hard," indicating higher stability and lower reactivity. acs.org

Global Softness (S): S = 1 / (2η). It is the reciprocal of hardness. "Soft" molecules are more polarizable and reactive. acs.org

Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the ability of a molecule to accept electrons.

These descriptors are invaluable for comparing the reactivity of different thiosemicarbazone derivatives and predicting their chemical behavior.

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | Measure of molecular reactivity and polarizability. |

| Electrophilicity Index (ω) | μ² / (2η) | Capacity to accept electrons. |

DFT calculations can accurately predict spectroscopic properties, which serves to validate the computational model against experimental data.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized molecular geometry. These calculated frequencies often show a systematic deviation from experimental values, so they are typically multiplied by a scaling factor to improve agreement. nih.gov For this compound, key vibrational modes include the N-H stretching, C=N (azomethine) stretching, and C=S (thione) stretching bands. acs.org Comparing the simulated spectrum with the experimental FT-IR spectrum helps confirm the molecular structure and provides a detailed assignment of the vibrational bands. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. acs.org The calculations provide the maximum absorption wavelength (λ_max) and the oscillator strength (f), which relates to the intensity of the transition. nih.gov For thiosemicarbazones, the absorption bands in the UV-Vis region typically arise from n→π* and π→π* electronic transitions involving the aromatic ring and the thiosemicarbazone moiety. nih.gov A good correlation between the theoretical and experimental UV-Vis spectra confirms the accuracy of the computed electronic structure. acs.org

The electronic property of softness, a global reactivity descriptor, is directly calculated from the HOMO-LUMO energies. acs.org A higher value of softness indicates that the molecule is more reactive and its electron cloud is more easily polarized. acs.org Therefore, DFT provides a direct route to quantify and predict these fundamental electronic characteristics, which are essential for understanding the molecule's potential interactions.

Molecular Modeling and Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein or DNA. nih.gov This method is crucial for structure-based drug design and understanding the mechanism of action of bioactive compounds.

For this compound, docking simulations can identify potential biological targets and elucidate the specific molecular interactions that stabilize the ligand-protein complex. Thiosemicarbazones are known to target various enzymes and proteins involved in microbial and cancer pathologies. mdpi.com A notable target for thiosemicarbazone derivatives is DNA gyrase B in Mycobacterium tuberculosis, an essential enzyme for DNA replication. semanticscholar.org

A typical docking study involves:

Preparation of Structures: Obtaining the 3D crystal structure of the target protein (e.g., from the Protein Data Bank) and optimizing the 3D structure of the ligand (this compound) using methods like DFT. semanticscholar.org

Binding Site Prediction: Identifying the active site or binding pocket on the protein surface. semanticscholar.org

Docking Simulation: Using software like AutoDock, the ligand is placed in the binding site in various conformations and orientations. The program calculates a scoring function, often expressed as binding energy (kcal/mol), to rank the different poses. semanticscholar.org A lower binding energy indicates a more favorable and stable interaction.

Interaction Analysis: The best-ranked pose is analyzed to identify specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. semanticscholar.org

In a hypothetical docking of this compound into the ATP-binding site of DNA gyrase B, the thiosemicarbazone moiety could act as a hydrogen bond donor (N-H groups) and acceptor (S and N atoms), while the methoxy-substituted benzene (B151609) ring could form hydrophobic interactions with nonpolar residues in the pocket. semanticscholar.org

Table 3: Example of Molecular Docking Simulation Results

| Parameter | Description | Example Finding |

|---|---|---|

| Target Protein | The biological macromolecule of interest. | M. tuberculosis DNA Gyrase B semanticscholar.org |

| Binding Energy (kcal/mol) | An estimate of the binding affinity. | -8.2 kcal/mol |

| Key Interacting Residues | Amino acids in the active site forming bonds. | ILE493, SER413, LYS409 semanticscholar.org |

| Types of Interactions | The nature of the intermolecular forces. | Hydrogen bonds with SER and LYS; Hydrophobic interactions. semanticscholar.org |

Investigation of Binding Interactions with DNA and Proteins (e.g., Human Serum Albumin (HSA), Enzymes)

Computational studies, including molecular docking and quantum mechanics calculations, have been instrumental in exploring the interactions of this compound and its derivatives with biological targets. These theoretical models predict how the compound may bind to proteins and nucleic acids, which is fundamental to understanding its pharmacological effects.

The interaction with serum albumins, such as Human Serum Albumin (HSA), is a critical area of investigation. HSA is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs. mdpi.com Theoretical studies on thiosemicarbazone derivatives indicate that they can bind strongly to HSA, a process that can alter the secondary and tertiary structure of the protein. rsc.org This binding is significant as it influences the compound's bioavailability and distribution throughout the body. mdpi.com For some thiosemicarbazones, computational analyses have shown that the binding process involves a static quenching mechanism, indicating the formation of a stable complex with the protein. researchgate.net

Molecular docking simulations have also been employed to study the interactions of thiosemicarbazone derivatives with various enzymes. These studies are crucial for structure-based drug design. For instance, derivatives of benzaldehyde thiosemicarbazone have been virtually screened against DNA gyrase B of Mycobacterium tuberculosis, an essential enzyme for bacterial replication. researchgate.netnih.gov Such computational screening helps identify potential inhibitors by predicting their binding modes and affinities within the enzyme's active site. researchgate.netnih.gov Other enzymes, such as acetylcholinesterase and human carbonic anhydrases, have also been investigated as potential targets, with docking studies confirming the binding of potent thiosemicarbazone derivatives. nih.govresearchgate.net Furthermore, the precursor molecule, 4-methoxybenzaldehyde, has been studied for its inhibitory activity on tyrosinase, an enzyme involved in melanin (B1238610) production and food browning. researchgate.net

Theoretical investigations into the binding with DNA suggest that metal complexes of thiosemicarbazones can interact with DNA primarily through intercalation. nih.gov This mode of binding involves the insertion of the planar aromatic part of the molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription processes.

Elucidation of Binding Sites and Binding Modes (e.g., Intercalation, Groove Binding)

Computational modeling provides precise details about the specific binding sites and the nature of the molecular interactions between this compound systems and their biological targets.

For protein binding, particularly with Human Serum Albumin (HSA), molecular docking studies have identified the primary binding location. For several thiosemicarbazone derivatives and their metal complexes, this site is located in Sudlow's site I, within subdomain IIA of the albumin protein. rsc.orgresearchgate.net The stability of this binding is attributed to a combination of forces. Key interactions often include hydrogen bonds with amino acid residues such as Arg218 and Lys199. rsc.org Hydrophobic interactions also play a significant role in stabilizing the complex within the binding pocket of the protein. researchgate.netresearchgate.net

In the context of enzyme inhibition, docking studies on DNA gyrase B have revealed that benzaldehyde thiosemicarbazone derivatives fit into the active site, where they are stabilized by hydrophobic interactions with the surrounding amino acid residues. researchgate.netnih.gov For other enzymes, the thiosemicarbazone fragment is often crucial for forming hydrogen bonds, while other parts of the molecule, such as a quinolinone moiety in some derivatives, contribute to favorable hydrophobic interactions. nih.gov

Regarding DNA interactions, the binding mode for related thiosemicarbazone complexes is often predicted to be intercalation. nih.gov This is supported by absorption spectroscopy studies which show changes indicative of this binding mechanism. nih.gov The planar structure of the benzaldehyde thiosemicarbazone moiety is well-suited for slipping into the space between DNA base pairs, leading to potential cytotoxic effects by interfering with DNA processes.

Determination of Binding Affinities and Thermodynamics of Interaction (e.g., Binding Constants, ΔG)

A key outcome of computational and theoretical modeling is the quantification of binding affinities, which provides a measure of the strength of the interaction between the compound and its biological target. These values are critical for assessing the potential efficacy of a drug candidate. A more negative binding energy value typically signifies a stronger and more stable interaction. mdpi.com

Binding affinities are often expressed as binding energy (ΔG), binding constants (K_b), or inhibition constants (K_i). Molecular docking simulations are frequently used to calculate these binding energies. For example, various thiosemicarbazone complexes have been shown to have strong binding affinities for proteins like Janus Kinase and TGF-β, with calculated binding energies in the range of -7.4 to -8.4 kJ/mol. mdpi.com Studies on other thiosemicarbazone derivatives have demonstrated significant binding to DNA and bovine serum albumin (BSA), with binding constants (K_b) reaching the order of 10^7 M⁻¹. cumhuriyet.edu.tr Such high binding constants indicate a very strong and stable complex formation.

The following table summarizes representative binding affinity data for various thiosemicarbazone systems with different biological targets, as determined by computational and experimental methods.

| Compound/System | Target | Method | Binding Affinity Metric | Value |

| Thiosemicarbazone-derived Zn(II) Complex | Calf Thymus DNA (CT-DNA) | Fluorescence Titration | Binding Constant (K_b) | 3.65 x 10^7 M⁻¹ cumhuriyet.edu.tr |

| Thiosemicarbazone-derived Zn(II) Complex | Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy | Binding Constant (K_b) | 2.0 x 10^7 M⁻¹ cumhuriyet.edu.tr |

| Thiosemicarbazone-derived Cu(II) Complex | Janus Kinase | Molecular Docking | Binding Energy | -7.4 kJ/mol mdpi.com |

| Thiosemicarbazone-derived Fe(II) Complex | Transforming Growth Factor Beta (TGF-β) | Molecular Docking | Binding Energy | -8.4 kJ/mol mdpi.com |

| 4-hydroxy-3,5-dimethoxy benzaldehyde thiosemicarbazone derivative | Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | Inhibition Constant (K_i) | 51.11 ± 6.01 nM nih.govresearchgate.net |

| 4-hydroxy-3,5-dimethoxy benzaldehyde thiosemicarbazone derivative | Human Carbonic Anhydrase I (hCA I) | Enzyme Inhibition Assay | Inhibition Constant (K_i) | 60.32 ± 9.78 nM nih.govresearchgate.net |

Note: The data presented are for structurally related thiosemicarbazone compounds and serve to illustrate the typical range of binding affinities observed for this class of molecules.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable in drug discovery for predicting the activity of new compounds and for optimizing lead structures.

Development of Predictive Models for Biological Interactions

For thiosemicarbazones, various QSAR models have been developed to predict their activity against different biological targets, such as enzymes or microbial cells. nih.gov The process involves creating a dataset of compounds with known activities and then calculating a series of molecular descriptors for each compound. Statistical methods are then used to build a mathematical model that relates the descriptors to the activity.

Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR methods that have been successfully applied to benzaldehyde thiosemicarbazone derivatives. nih.govsigmaaldrich.com These models generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, or other fields would likely lead to an increase or decrease in biological activity. nih.gov For example, robust and predictive 3D-QSAR models have been developed for benzaldehyde thiosemicarbazones as inhibitors of phenoloxidase, achieving high correlation coefficients (r²) above 0.98. nih.govsigmaaldrich.com Other QSAR models, including those based on artificial neural networks (QSAR_ANN) and support vector regression (QSAR_SVR), have also been constructed for thiosemicarbazones to predict their inhibitory activity against enzymes like acetylcholinesterase. nih.gov These predictive models are essential tools that guide the rational design of new, more potent derivatives. nih.gov

Identification of Molecular Descriptors Influencing Biological Efficacy

A crucial aspect of QSAR modeling is the identification of specific molecular descriptors that have the most significant impact on the biological activity of the compounds. These descriptors are numerical values that represent different physicochemical properties of the molecules.

For thiosemicarbazone derivatives, QSAR studies have identified several key descriptors that influence their efficacy. For instance, in models predicting anti-tuberculosis activity, van der Waals descriptors have been shown to have a positive correlation with activity, suggesting that increased van der Waals interactions can enhance biological efficacy. nih.gov Other important descriptors often include physicochemical properties like electronegativity (χ), partition coefficient (logP), and molecular weight (MW), as well as counts of hydrogen bond donors and acceptors. nih.govnih.gov These parameters are often evaluated in the context of drug-likeness filters, such as Lipinski's Rule of Five, to ensure that the designed compounds have favorable pharmacokinetic properties. nih.govnih.gov

The table below lists some of the molecular descriptors commonly found to be influential in QSAR studies of thiosemicarbazone compounds.

| Descriptor Category | Specific Descriptor Example | Influence on Biological Activity |

| Steric/Topological | van der Waals parameters | Positive correlation; larger, more interactive surfaces can increase activity. nih.gov |

| Electronic | Electronegativity (χ) | Influences the nature of intermolecular interactions and reactivity. nih.gov |

| Hydrophobicity | Partition Coefficient (logP) | Affects membrane permeability and transport to the target site. nih.gov |

| Hydrogen Bonding | Number of H-bond Donors/Acceptors | Crucial for specific interactions with protein or DNA targets. nih.gov |

| Fingerprints | Dendritic Fingerprints (DF) | Used in some models to encode detailed structural features for activity prediction. nih.gov |

Conformational Analysis in Relation to Activity Profiles

The three-dimensional conformation of a molecule is critical to its ability to bind to a biological target. Conformational analysis, often performed using quantum mechanics calculations like Density Functional Theory (DFT), is used to determine the most stable (lowest energy) spatial arrangement of a molecule's atoms. nih.gov

Future Research Directions and Translational Perspectives for 4 Methoxybenzaldehyde Thiosemicarbazone

Exploration of Novel Synthetic Pathways and Derivative Design

The core structure of 4-Methoxybenzaldehyde (B44291) thiosemicarbazone provides a versatile scaffold for the design and synthesis of new derivatives with enhanced or novel biological activities. The conventional synthesis involves a condensation reaction between a thiosemicarbazide (B42300) and an aldehyde or ketone. tandfonline.comnih.govnih.govnih.gov For instance, 4-Methoxybenzaldehyde thiosemicarbazone can be prepared through the reaction of 4-methoxybenzaldehyde with thiosemicarbazide. nih.govnih.gov

Future synthetic explorations are likely to focus on several key areas:

Modification of the Thiosemicarbazide Moiety: Altering the substituents on the thiosemicarbazide portion of the molecule can significantly impact its biological profile. Researchers have successfully synthesized derivatives by reacting various substituted thiosemicarbazides with different aldehydes. tandfonline.comnih.govmdpi.com This approach allows for the introduction of diverse functional groups, which can influence factors such as solubility, metal-chelating ability, and interaction with biological targets. mdpi.com

Derivatization of the Benzaldehyde (B42025) Ring: The methoxy (B1213986) group on the benzaldehyde ring is a key feature of the parent compound. Future work will likely involve the synthesis of analogues with different substituents at this position to probe structure-activity relationships. biorxiv.org The synthesis of related compounds, such as 2-hydroxy-4-methoxybenzaldehyde (B30951) thiosemicarbazone and 4-hydroxy-3-methoxybenzaldehyde thiosemicarbazone, has already been reported. nih.govnih.gov

Hybrid Molecule Synthesis: A promising strategy involves creating hybrid molecules that combine the thiosemicarbazone pharmacophore with other biologically active moieties. This has been demonstrated in the synthesis of thiosemicarbazone-indole hybrids and quinazoline (B50416) derivatives containing a thiosemicarbazone linker. mdpi.comnih.gov These hybrid compounds may exhibit dual or synergistic modes of action, targeting multiple pathways involved in disease progression.

Metal Complexation: Thiosemicarbazones are excellent chelating agents, and their metal complexes often exhibit enhanced biological activity compared to the free ligands. mdpi.comresearchgate.net The synthesis and characterization of ruthenium(II)-p-cymene and Cd(II) complexes with thiosemicarbazone derivatives have shown promising results. mdpi.commdpi.com Future research will undoubtedly explore a wider range of metal ions and ligand modifications to develop potent metallodrugs. nih.gov

A variety of synthetic methods have been employed, often involving refluxing the reactants in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acid. nih.govnih.govmdpi.commdpi.com The resulting products are typically characterized using techniques such as IR, NMR, and mass spectrometry. tandfonline.comnih.govmdpi.com

Table 1: Examples of Synthetic Approaches for Thiosemicarbazone Derivatives

| Derivative Type | Synthetic Strategy | Key Reactants | Reference |

|---|---|---|---|

| Quinazoline-Thiosemicarbazone Hybrids | Condensation and reflux | Thiosemicarbazide derivatives and a quinazoline intermediate | mdpi.com |

| Substituted Thiosemicarbazones | Condensation reaction | Corresponding thiosemicarbazides and 4-(methylsulfonyl)acetophenone | tandfonline.com |

| Ruthenium(II)-p-cymene Complexes | Reaction of thiosemicarbazone ligands with a ruthenium precursor | N-(4-methoxybenzyl) thiosemicarbazide, 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one, or 2-fluoro-4-hydroxybenzaldehyde | mdpi.com |

| Indole-Thiosemicarbazone Hybrids | Multi-step synthesis | Substituted indoles and thiosemicarbazide | nih.gov |

Advanced Computational Approaches in Biological Systems Modeling

Computational tools are becoming indispensable in modern drug discovery and development, offering a rapid and cost-effective means to predict the biological potential of compounds like this compound and its derivatives. mdpi.com These in silico methods provide valuable insights into a molecule's pharmacokinetic and pharmacodynamic properties, guiding the design of more effective therapeutic agents.

Key computational approaches applicable to this compound include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity and identifying key interactions. researchgate.netnih.gov For instance, molecular docking studies have been used to investigate the binding of thiosemicarbazone derivatives to various enzymes, such as topoisomerase IIβ, α-glucosidase, and phenoloxidase, revealing potential mechanisms of action. tandfonline.comnih.govnih.gov The results can help in understanding how modifications to the this compound structure might enhance its binding to specific biological targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By analyzing the physicochemical properties and structural features that contribute to a desired biological effect, QSAR can guide the design of new derivatives with improved potency. nih.govnih.gov For thiosemicarbazones, QSAR studies have been employed to understand their inhibitory effects on various enzymes and their antimicrobial activity. nih.govresearchgate.net

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for determining the drug-likeness of a compound. mdpi.com Computational tools can predict these parameters, helping to identify potential liabilities early in the drug discovery process. nih.govnih.gov Studies on thiosemicarbazone derivatives have utilized these tools to evaluate their oral bioavailability and potential toxicity, ensuring that newly designed compounds have favorable pharmacokinetic profiles. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time, offering a more realistic representation of the biological system compared to static docking models. nih.govnih.gov These simulations can confirm the stability of the ligand-protein complex and provide detailed information about the binding interactions. nih.gov

Table 2: Application of Computational Methods in Thiosemicarbazone Research

| Computational Method | Application | Key Findings/Insights | Reference |

|---|---|---|---|

| Molecular Docking | Investigating binding to topoisomerase IIβ | Good docking scores compared to the standard drug Etoposide. | nih.gov |

| Molecular Docking | Elucidating binding with α-glucosidase and α-amylase | Demonstrated a competitive mode of binding. | tandfonline.com |

| 3D-QSAR | Modeling phenoloxidase inhibition | Provided hints for the design of novel inhibitors. | nih.gov |

| ADMET Prediction | Evaluating drug-likeness | Screened compounds showed agreeable properties for oral bioavailability. | nih.gov |

| Molecular Dynamics | Assessing stability of ligand-protein complexes | Confirmed good stability of thiosemicarbazone-indole hybrids in the active site of α-glucosidase. | nih.gov |

Investigation of Synergistic Effects in Combination Research (Conceptual)

A significant area of future research for this compound lies in the conceptual exploration of its synergistic effects when used in combination with other therapeutic agents. The rationale behind combination therapy is to achieve enhanced efficacy, overcome drug resistance, and potentially reduce dosages and associated side effects. nih.gov

While specific studies on this compound in combination therapies are yet to be extensively reported, research on other thiosemicarbazone derivatives provides a strong conceptual framework for future investigations. Studies have shown that certain thiosemicarbazides exhibit synergistic effects when combined with conventional antibiotics against pathogenic bacteria like S. aureus. nih.govnih.govresearchgate.net For example, combinations of some thiosemicarbazides with antibiotics such as linezolid (B1675486) and levofloxacin (B1675101) have resulted in synergistic or additive effects. nih.govnih.gov

Another thiosemicarbazone, DpC, has been shown to broadly synergize with multiple anti-cancer therapeutics. griffith.edu.au This synergism is thought to be related to the ability of thiosemicarbazones to disrupt lysosomal function, leading to the release of co-administered drugs that may have been sequestered in these organelles. griffith.edu.au

Based on these precedents, future conceptual studies on this compound could explore its potential synergistic interactions in various therapeutic areas, including:

Anticancer Therapy: Investigating its combination with established chemotherapeutic agents. The ability of thiosemicarbazones to chelate metal ions and affect cellular processes could potentially sensitize cancer cells to the effects of other drugs.

Antimicrobial Therapy: Exploring its use alongside existing antibiotics to combat resistant strains of bacteria and fungi. The potential for thiosemicarbazones to inhibit bacterial enzymes like DNA gyrase could complement the mechanisms of other antimicrobial agents. nih.gov

These conceptual studies would initially involve in vitro checkerboard assays to determine the nature of the interaction (synergistic, additive, or antagonistic) between this compound and other drugs. Promising combinations could then be advanced to more complex biological models.

Q & A

Q. What are the standard synthetic protocols for preparing 4-methoxybenzaldehyde thiosemicarbazone, and how are its purity and structural integrity validated?

Methodological Answer: The compound is synthesized by condensing equimolar amounts of 4-methoxybenzaldehyde and thiosemicarbazide in absolute ethanol with a catalytic amount of acetic acid under reflux (3–5 hours at 70–80°C). Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV detection. Purification involves recrystallization from ethanol. Structural validation employs Fourier-transform infrared (FT-IR) spectroscopy to confirm C=N and C=S stretches (~1600 cm⁻¹ and ~750 cm⁻¹, respectively), while ¹H/¹³C NMR spectroscopy identifies aromatic protons (δ 7.5–8.0 ppm) and the thiosemicarbazone NH signals (δ 10–11 ppm). Melting point analysis ensures purity (e.g., 180–182°C) .

Q. How is the antibacterial activity of this compound evaluated in academic research?

Methodological Answer: Antibacterial efficacy is tested using the agar dilution method against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Serial dilutions of the compound (0.5–128 µg/mL) are prepared in Mueller-Hinton agar, and minimum inhibitory concentrations (MICs) are determined after 24-hour incubation at 37°C. Positive controls (e.g., ampicillin) and solvent controls (DMSO) are included. MIC values ≤16 µg/mL indicate significant activity, with results cross-validated via broth microdilution assays .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) resolves the molecular conformation, revealing intramolecular N–H⋯N hydrogen bonds and intermolecular N–H⋯S interactions that stabilize the crystal lattice. Bond lengths (e.g., C–S ≈ 1.68 Å) and angles are compared to DFT-optimized structures. UV-Vis spectroscopy in DMSO identifies π→π* transitions (~320 nm), while mass spectrometry (ESI-MS) confirms the molecular ion peak [M+H]+ at m/z 210 .

Advanced Research Questions

Q. How does coordination with transition metal ions enhance the biological activity of this compound?

Methodological Answer: The ligand’s thiol sulfur and hydrazinic nitrogen act as bidentate donors, forming complexes with Cu(II), Fe(III), or Pd(II). For example, Cu(II) complexes exhibit enhanced antitumor activity (IC₅₀ = 2–5 µM against MCF-7 cells) via ROS generation and mitochondrial apoptosis. Stability constants (log β ≈ 10–12) are determined potentiometrically, while cyclic voltammetry reveals redox-active metal centers. Bioactivity is assayed using MTT cytotoxicity tests, with synergism evaluated via combination indices (e.g., CI < 1.0 with doxorubicin) .

Q. What structure-activity relationships (SARs) govern the antimicrobial and antitumor properties of this compound derivatives?

Methodological Answer: Substituents at the phenyl ring (e.g., -NO₂, -Cl) and thiosemicarbazone N4 position (e.g., methyl, cyclohexyl) modulate activity. Electron-withdrawing groups enhance antibacterial potency (MIC = 4 µg/mL for -NO₂ derivatives) by increasing membrane permeability. Antitumor activity correlates with lipophilicity (log P ≈ 2.5–3.0) and DNA intercalation, validated via ethidium bromide displacement assays. Molecular docking (AutoDock Vina) identifies binding to Staphylococcus TyrRS (ΔG ≈ -9.2 kcal/mol) .

Q. How are ADMET properties of this compound predicted computationally?

Methodological Answer: SwissADME predicts moderate bioavailability (TPSA ≈ 80 Ų, log P ≈ 2.1) and CYP450 inhibition (CYP3A4). pkCSM estimates renal clearance (CLrenal ≈ 0.5 mL/min/kg) and low hepatotoxicity (hERG inhibition pIC₅₀ = 4.2). In vitro assays confirm plasma protein binding (>85%) and metabolic stability (t₁/₂ > 60 minutes in rat liver microsomes). Ames tests (TA98 strain) assess mutagenicity, with toxicity thresholds validated via zebrafish embryotoxicity models .

Q. What structural insights from crystallography explain the compound’s reactivity and stability?

Methodological Answer: SC-XRD reveals a planar hydrazinic backbone with a dihedral angle of 5.2° between the phenyl and thiosemicarbazone moieties. Intramolecular hydrogen bonds (N–H⋯N, 2.1 Å) stabilize the anti conformation, while intermolecular S⋯H–N interactions (3.0 Å) drive crystal packing. Hirshfeld surface analysis shows 12% S⋯H contacts, influencing solubility and stability under oxidative conditions .

Q. How do researchers address contradictions in reported MIC values across studies?

Methodological Answer: Variability arises from differences in bacterial strains (e.g., ATCC vs. clinical isolates), inoculum size (10⁵ vs. 10⁶ CFU/mL), and solvent effects (DMSO ≤1% v/v). Meta-analyses standardize protocols using CLSI guidelines, with MIC50/90 values calculated from dose-response curves. Cross-study validation employs time-kill assays to confirm bacteriostatic vs. bactericidal effects (≥3-log reduction in CFU) .

Q. Tables

Q. Table 1. Comparative Antibacterial Activity of this compound Derivatives

| Substituent | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli | Reference |

|---|---|---|---|

| -H (Parent) | 32 | 64 | |

| -NO₂ | 4 | 16 | |

| -OCH₃ | 16 | 32 |

Q. Table 2. Computational ADMET Predictions

| Parameter | Value | Tool | Reference |

|---|---|---|---|

| Log P | 2.1 | SwissADME | |

| CYP3A4 Inhibition | Yes (pKi = 5.8) | pkCSM | |

| hERG Inhibition | pIC₅₀ = 4.2 | pkCSM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.